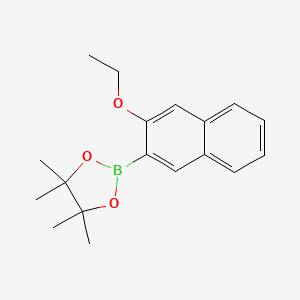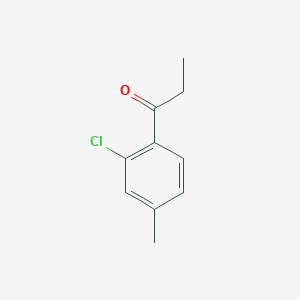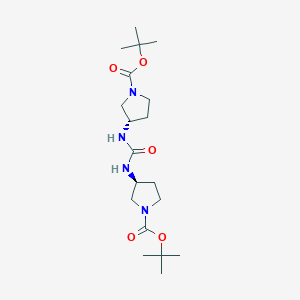
4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorophenyl group attached to the piperidine ring, which is further substituted with a hydroxyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with 3,3-dimethylbutan-2-one in the presence of a base to form the intermediate, which is then cyclized to form the piperidine ring. The final product is obtained by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-one.
Reduction: Formation of 4-(phenyl)-3,3-dimethylpiperidin-4-ol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, it can modulate their activity and produce therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target receptor .
Comparison with Similar Compounds
Similar Compounds
Clocinizine: Another piperidine derivative with antihistamine properties.
Chlorcyclizine: A related compound used as an antihistamine.
Uniqueness
4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a hydroxyl group makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H19Cl2NO |
|---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-12(2)9-15-8-7-13(12,16)10-3-5-11(14)6-4-10;/h3-6,15-16H,7-9H2,1-2H3;1H |
InChI Key |
DJSROBMLHJSQIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCC1(C2=CC=C(C=C2)Cl)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine](/img/structure/B14030960.png)
![sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14030937.png)

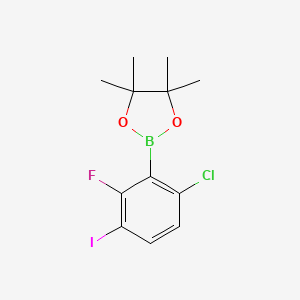
![(1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14031010.png)
![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14031016.png)

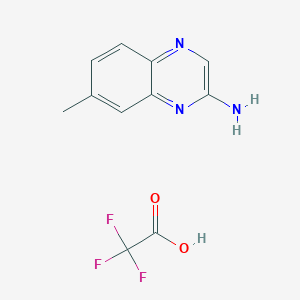
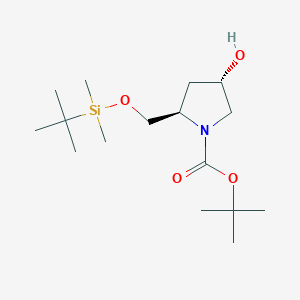

![(4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one](/img/structure/B14030980.png)
